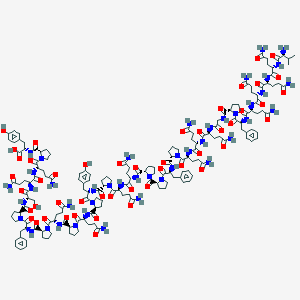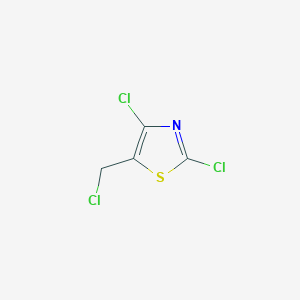
ethyl N-(2-oxopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2-oxopentyl)carbamate, also known as EOC, is a carbamate derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of ethyl N-(2-oxopentyl)carbamate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. ethyl N-(2-oxopentyl)carbamate has been shown to inhibit AChE activity in vitro and in vivo, leading to an increase in acetylcholine levels in the brain. This mechanism of action has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
生化学的および生理学的効果
Ethyl N-(2-oxopentyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of AChE activity, the increase in acetylcholine levels in the brain, and the improvement of cognitive function in animal models. ethyl N-(2-oxopentyl)carbamate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Moreover, ethyl N-(2-oxopentyl)carbamate has been shown to have antiviral and anticancer activities, which may be attributed to its ability to inhibit enzymes involved in viral replication and cancer cell proliferation.
実験室実験の利点と制限
Ethyl N-(2-oxopentyl)carbamate has several advantages as a reagent in lab experiments, including its high purity, stability, and low toxicity. Moreover, ethyl N-(2-oxopentyl)carbamate is relatively easy to synthesize and can be obtained in high yields. However, ethyl N-(2-oxopentyl)carbamate also has some limitations, such as its limited solubility in water and some organic solvents. Moreover, ethyl N-(2-oxopentyl)carbamate may react with some functional groups, such as amino and hydroxyl groups, which may limit its applicability in certain reactions.
将来の方向性
There are several future directions for the research on ethyl N-(2-oxopentyl)carbamate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential applications in the synthesis of biologically active compounds, such as antiviral and anticancer agents. Moreover, the development of new synthetic methods for ethyl N-(2-oxopentyl)carbamate and its derivatives may lead to the discovery of new compounds with improved properties and applications. Finally, the development of new analytical techniques for the detection and quantification of ethyl N-(2-oxopentyl)carbamate in biological samples may facilitate its use in pharmacokinetic and pharmacodynamic studies.
合成法
Ethyl N-(2-oxopentyl)carbamate can be synthesized using different methods, including the reaction of ethyl carbamate with 3-pentanone in the presence of a base catalyst. Another method involves the reaction of ethyl carbamate with 1-chloro-3-pentanone in the presence of a base catalyst. The yield of ethyl N-(2-oxopentyl)carbamate can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and catalyst concentration.
科学的研究の応用
Ethyl N-(2-oxopentyl)carbamate has been widely used in scientific research due to its potential applications in various fields. For instance, it has been used as a reagent in the synthesis of biologically active compounds, such as antiviral and anticancer agents. ethyl N-(2-oxopentyl)carbamate has also been used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). Moreover, ethyl N-(2-oxopentyl)carbamate has been used as a building block in the synthesis of dendrimers, which are highly branched macromolecules with a wide range of applications in drug delivery, imaging, and sensing.
特性
CAS番号 |
104681-97-2 |
|---|---|
製品名 |
ethyl N-(2-oxopentyl)carbamate |
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
ethyl N-(2-oxopentyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3-6H2,1-2H3,(H,9,11) |
InChIキー |
WXQNRJIHCAECRU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CNC(=O)OCC |
正規SMILES |
CCCC(=O)CNC(=O)OCC |
同義語 |
Carbamic acid, (2-oxopentyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



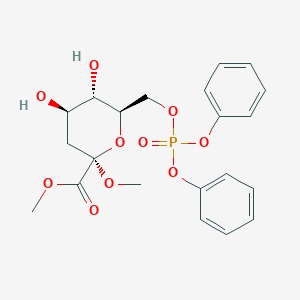
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
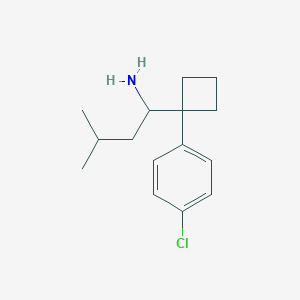

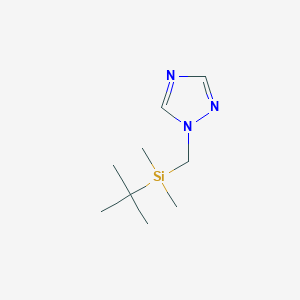

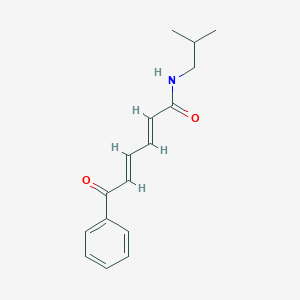
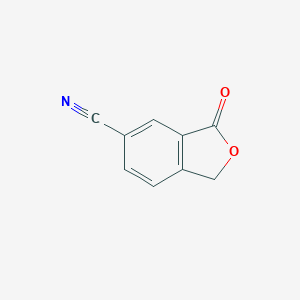
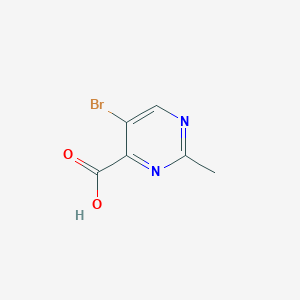
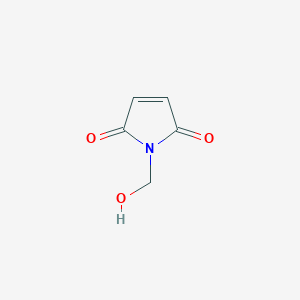
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
